molecular formula C9H8F2N2 B2889005 1H-Indol-4-amine, 1-(difluoromethyl)- CAS No. 1429043-06-0

1H-Indol-4-amine, 1-(difluoromethyl)-

Cat. No.: B2889005
CAS No.: 1429043-06-0
M. Wt: 182.174
InChI Key: SZMIEJOCXPSEQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1H-Indol-4-amine, 1-(difluoromethyl)- consists of a nine-membered carbon ring fused with a nitrogenous indole ring. The carbon ring has two fluorine atoms and an amine group attached to it.


Physical and Chemical Properties Analysis

The molecular weight of 1H-Indol-4-amine, 1-(difluoromethyl)- is 182.174. Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Hydrogen Bond Donor Properties and Drug Design

The difluoromethyl group in "1H-Indol-4-amine, 1-(difluoromethyl)-" is considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups. This property facilitates the design of molecules with improved pharmacokinetic profiles, such as enhanced membrane permeability and metabolic stability. Zafrani et al. (2017) examined difluoromethyl anisoles and thioanisoles, highlighting the difluoromethyl group's hydrogen bond donor capacity, comparable to thiophenol, aniline, and amine groups. This insight supports the rationale for incorporating the difluoromethyl moiety into drug candidates to mimic these functional groups while potentially offering better drug-like properties (Zafrani et al., 2017).

Synthesis of Amines and Indoline Derivatives

The synthesis of amines and indoline derivatives, pivotal in medicinal chemistry and material science, can leverage "1H-Indol-4-amine, 1-(difluoromethyl)-" as a key intermediate. Wang et al. (2018) demonstrated a one-pot aminobenzylation of aldehydes with toluenes, providing a pathway to synthesize a wide array of 1,2-diarylethylamine derivatives. This method, which includes steps towards 2-aryl-substituted indoline derivatives, illustrates the compound's utility in constructing complex molecular architectures found in bioactive compounds (Wang et al., 2018).

Advanced Material Applications

The incorporation of the difluoromethyl group into polymers and materials highlights its significance beyond pharmaceutical applications. For instance, the synthesis and structural evaluation of various indole and gramine derivatives, which include difluoromethylated indoles, demonstrate potential in developing new materials with unique optical, electronic, or catalytic properties. Kukuljan et al. (2016) detailed the synthesis and crystal structures of such derivatives, indicating the potential for these compounds in materials science, especially in creating polymers or small molecules with precise functional attributes (Kukuljan et al., 2016).

Catalyst and Synthetic Methodology Development

The development of catalysts and new synthetic methodologies often utilizes compounds like "1H-Indol-4-amine, 1-(difluoromethyl)-" for creating complex molecules efficiently. For example, Andrews et al. (2017) reported a practical and catalyst-free trifluoroethylation reaction of amines, using trifluoroacetic acid as a fluorine source. This technique underscores the importance of difluoromethylated compounds in synthesizing fluorinated amines, crucial for the pharmaceutical industry due to their impact on the physicochemical properties of drug molecules (Andrews et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that difluoromethyl groups can be transferred to various sites in a molecule, both in stoichiometric and catalytic modes . This could potentially alter the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition can disrupt the normal flow of electrons within the mitochondria, affecting energy production and other downstream effects.

Pharmacokinetics

For instance, the difluoromethyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .

Action Environment

The action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-4-amine could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .

Properties

IUPAC Name

1-(difluoromethyl)indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMIEJOCXPSEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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